

A Comprehensive Technical Review of 2-Nitro-5-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-nitrophenol

Cat. No.: B105146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-methoxyphenol, also known as 5-Nitroguaiacol, is a nitroaromatic compound with the chemical formula $C_7H_7NO_4$.^{[1][2]} It serves as a versatile and crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agricultural sectors.^{[1][3]} Its chemical structure, featuring a phenol, a methoxy group, and a nitro group, provides multiple reactive sites for chemical modification. This compound is a key precursor for potent biological agents, including Vascular Endothelial Growth Factor (VEGF) and tyrosine kinase inhibitors, as well as GABA analogues and phosphodiesterase inhibitors like rolipram.^[1] Furthermore, it is a precursor to 6-methoxy-2(3H)-benzoxazolone, a compound of significant agricultural interest.^[3] This review provides an in-depth guide to the synthesis, properties, and applications of 2-Nitro-5-methoxyphenol, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes to support advanced research and development.

Chemical and Physical Properties

2-Nitro-5-methoxyphenol is a light yellow to light brown crystalline solid.^{[1][4]} Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

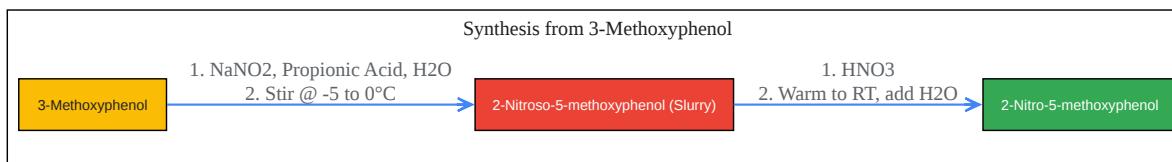
Property	Value	Source(s)
CAS Number	636-93-1	[1] [2] [5]
Molecular Formula	C ₇ H ₇ NO ₄	[1] [2] [4]
Molecular Weight	169.13 g/mol	[1] [2] [5] [6]
IUPAC Name	2-methoxy-5-nitrophenol	[2]
Common Synonyms	5-Nitroguaiacol, 2-Hydroxy-4-nitroanisole	[1] [2]
Melting Point	103-107 °C	[1] [4] [5]
Boiling Point	110-112 °C at 1 mmHg	[1] [5]
Appearance	Light Yellow to Light Brown Solid/Powder	[1] [5]
pKa (Predicted)	8.31 ± 0.19	[1]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 2-Nitro-5-methoxyphenol. Key data from various analytical techniques are provided below.

Spectroscopic Technique	Key Data Points and Observations	Source(s)
¹ H NMR	Spectra available in literature, providing detailed proton environment information. A published spectrum shows signals at 7.06 (d, 1H), and 6.89 (dd, 1H).	[3][7][8]
¹³ C NMR	Spectra available in literature for carbon skeleton confirmation.	[8][9]
Infrared (IR) Spectroscopy	FTIR spectra are available, showing characteristic peaks for the functional groups present (hydroxyl, nitro, ether, aromatic ring).	[2][8]
Mass Spectrometry (MS)	GC-MS data indicates a molecular ion peak at m/z 169. MS-MS fragmentation data is also available.	[2]

Experimental Protocols: Synthesis of 2-Nitro-5-methoxyphenol


Several synthetic routes to 2-Nitro-5-methoxyphenol have been reported. The choice of method often depends on the starting material availability, desired scale, and purity requirements.

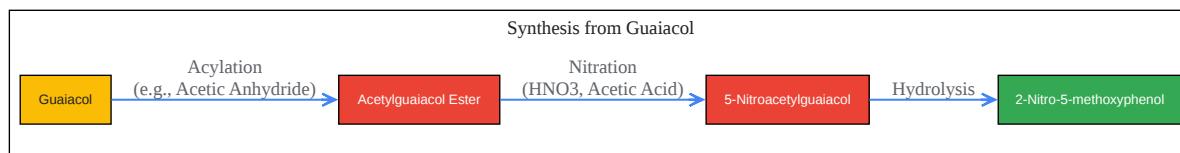
Method 1: Nitrosation and Oxidation of 3-Methoxyphenol

This improved procedure offers a clean and rapid formation of high-purity product and is suitable for multi-gram scale-up.[3]

Experimental Protocol:

- Dissolve 3-methoxyphenol (0.4 mole) in 250 mL of propionic acid and cool the solution to -5 °C.
- Slowly add a solution of sodium nitrite (0.44 mole) in 50 mL of water, maintaining the temperature between -5 and 0 °C.
- After stirring for 1 hour at this temperature, add 98% nitric acid (0.6 mole) to the resulting slurry. Note: This step is accompanied by the evolution of nitrogen oxide gases and must be performed in a well-ventilated fume hood.
- Stir the slurry for 1 hour below 0 °C, then allow it to warm to room temperature over 2 hours.
- Add 250 mL of water dropwise at room temperature to precipitate the product.
- Filter the solid and wash it with 300 mL of 50% aqueous propionic acid.
- The resulting solid is the pure product, 2-Nitro-5-methoxyphenol, obtained in approximately 58% yield.[3]

[Click to download full resolution via product page](#)


Synthesis via Nitrosation and Oxidation of 3-Methoxyphenol.

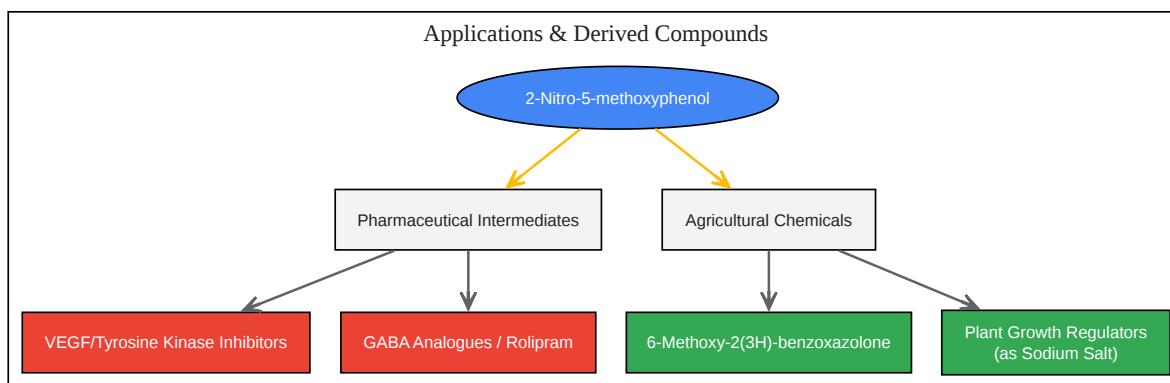
Method 2: Synthesis from Guaiacol (for Sodium Salt derivative)

This multi-step process begins with guaiacol (2-methoxyphenol) and is typically used for producing the sodium salt, which has applications as a plant growth regulator.[10][11] The phenol is a key intermediate.

Experimental Protocol:

- Acylation: Treat guaiacol with an acylating agent such as acetic anhydride or acetyl chloride under controlled temperature and time to form an acetylguaiacol ester.[10]
- Nitration: React the acetylguaiacol ester with a nitrating agent, typically a mixture of nitric acid and acetic acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 5-position of the aromatic ring, yielding 5-nitroacetylguaiacol.[10]
- Hydrolysis: Perform a hydrolysis reaction on the 5-nitroacetylguaiacol to remove the acetyl group and yield 2-Nitro-5-methoxyphenol.[10]
- Salt Formation (Optional): To obtain the sodium salt, treat the hydrolyzed product with a stoichiometric amount of sodium hydroxide or sodium carbonate.[10]

[Click to download full resolution via product page](#)


Synthesis via Acylation, Nitration, and Hydrolysis of Guaiacol.

Biological Activity and Applications

2-Nitro-5-methoxyphenol is a valuable building block in medicinal chemistry and agriscience due to the bioactivity of its derivatives.

- Pharmaceutical Synthesis: It is a documented intermediate in the creation of potent inhibitors for VEGF and various tyrosine kinases, which are critical targets in oncology.[1] It is also used to synthesize GABA analogues and phosphodiesterase inhibitors.[1] The presence of the nitro group on an aromatic core is a common feature in many drug molecules.[12]

- Agricultural Chemicals: The compound is a direct precursor to 6-methoxy-2(3H)-benzoxazolone, a molecule with significant applications in agriculture.[3]
- Plant Growth Regulation: The sodium salt of 2-Nitro-5-methoxyphenol, known as Sodium 5-nitroguaiacolate, is utilized as a plant growth regulator, stimulating cellular activity and improving stress tolerance in crops.[10][11]
- Research Reagent: As a substituted nitrophenol, it is used in research to explore new reaction mechanisms and develop novel synthetic methodologies.[1][13] Related methoxyphenol compounds have been studied for their antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[14][15]

[Click to download full resolution via product page](#)

Key applications derived from 2-Nitro-5-methoxyphenol.

Toxicology and Safety Information

Proper handling of 2-Nitro-5-methoxyphenol is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications and other safety data are summarized below.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1] [2]
GHS Signal Word	Warning	[1] [2] [5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.	[1] [2] [5]
Precautionary Statements	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.	[2] [4]
Hazard Codes (old system)	Xn (Harmful), Xi (Irritant)	[1]
Personal Protective Equipment	Dust mask (type N95), eyeshields, gloves.	[5]
Storage	Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.	[1] [4]
WGK (Germany)	3 (highly hazardous for water)	[1] [5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Methoxy-5-nitrophenol - Safety Data Sheet [chemicalbook.com]
- 5. 2-Methoxy-5-nitrophenol 98 636-93-1 [sigmaaldrich.com]
- 6. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
- 7. 2-Methoxy-5-nitrophenol(636-93-1) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 2-Nitro-5-methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105146#literature-review-on-2-nitro-5-methoxyphenol-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com